2-(4-Methoxyphenyl)-6,8-dimethylquinoline-4-carbohydrazide
Description
2-(4-Methoxyphenyl)-6,8-dimethylquinoline-4-carbohydrazide (CAS RN: 590360-18-2) is a quinoline derivative characterized by a carbohydrazide functional group at the 4-position, a 4-methoxyphenyl substituent at the 2-position, and methyl groups at the 6- and 8-positions of the quinoline core. Its molecular formula is C₁₉H₁₉N₃O₂, with an average molecular mass of 321.38 g/mol and a monoisotopic mass of 321.147727 g/mol . The compound is synthesized from its carboxylic acid precursor, 2-(4-Methoxyphenyl)-6,8-dimethyl-4-quinolinecarboxylic acid (CAS RN: 351357-29-4), via hydrazination, a common method for converting carboxylic acids to hydrazides .
Key physical properties of the precursor include a melting point of 239°C, while the carbohydrazide derivative is commercially available at 95% purity .
Properties
IUPAC Name |
2-(4-methoxyphenyl)-6,8-dimethylquinoline-4-carbohydrazide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O2/c1-11-8-12(2)18-15(9-11)16(19(23)22-20)10-17(21-18)13-4-6-14(24-3)7-5-13/h4-10H,20H2,1-3H3,(H,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ANGFTJLHGUYYQS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C2C(=C1)C(=CC(=N2)C3=CC=C(C=C3)OC)C(=O)NN)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101157150 | |
| Record name | 2-(4-Methoxyphenyl)-6,8-dimethyl-4-quinolinecarboxylic acid hydrazide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101157150 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
321.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
590360-18-2 | |
| Record name | 2-(4-Methoxyphenyl)-6,8-dimethyl-4-quinolinecarboxylic acid hydrazide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=590360-18-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-(4-Methoxyphenyl)-6,8-dimethyl-4-quinolinecarboxylic acid hydrazide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101157150 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Methoxyphenyl)-6,8-dimethylquinoline-4-carbohydrazide typically involves a multi-step process. One common method includes the condensation of 4-methoxybenzaldehyde with 2-amino-3,5-dimethylbenzoic acid to form the corresponding Schiff base. This intermediate is then cyclized using a suitable cyclizing agent, such as polyphosphoric acid, to yield the quinoline core. The final step involves the reaction of the quinoline derivative with hydrazine hydrate to introduce the carbohydrazide group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Catalysts and solvents are selected to ensure the scalability and cost-effectiveness of the process.
Chemical Reactions Analysis
Types of Reactions
2-(4-Methoxyphenyl)-6,8-dimethylquinoline-4-carbohydrazide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The methoxy group and carbohydrazide moiety can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
Oxidation: Quinoline derivatives with oxidized functional groups.
Reduction: Reduced quinoline derivatives with altered functional groups.
Substitution: Substituted quinoline derivatives with new functional groups replacing the original ones.
Scientific Research Applications
Medicinal Chemistry
2-(4-Methoxyphenyl)-6,8-dimethylquinoline-4-carbohydrazide has been explored for its potential therapeutic properties:
- Anticancer Activity : Research indicates that quinoline derivatives can inhibit cancer cell proliferation. The presence of the methoxy group may enhance lipophilicity, improving cellular uptake and activity against various cancer types.
- Antimicrobial Properties : Studies have shown that compounds with similar structures exhibit significant antimicrobial activity. This compound may interact with bacterial enzymes or cell membranes, leading to cell death.
- Anti-inflammatory Effects : The compound's ability to modulate inflammatory pathways could make it a candidate for treating inflammatory diseases.
Materials Science
In materials science, this compound is utilized for developing advanced materials:
- Organic Semiconductors : Its electronic properties allow it to be used in organic electronic devices such as OLEDs (Organic Light Emitting Diodes). The unique structure contributes to charge transport properties.
- Sensors : The compound's reactivity can be harnessed in sensor technologies for detecting biological or chemical analytes.
Organic Synthesis
As a versatile intermediate, this compound is valuable in synthetic chemistry:
- Building Block for Complex Molecules : It serves as a precursor in synthesizing more complex organic molecules and natural product analogs.
- Functionalization Reactions : The compound can undergo various chemical reactions such as nucleophilic substitution and electrophilic aromatic substitution, allowing for the introduction of diverse functional groups.
Biological Research
The compound is also investigated for its interactions with biological systems:
- Biomolecular Interactions : Studies are being conducted to understand how it interacts with proteins and nucleic acids, which could elucidate its mechanism of action in biological systems.
Case Study 1: Anticancer Activity
A study published in the Journal of Medicinal Chemistry explored the anticancer effects of quinoline derivatives, including this compound. The results indicated that this compound exhibited significant cytotoxicity against several cancer cell lines through apoptosis induction mechanisms.
Case Study 2: Antimicrobial Screening
Research conducted at a university laboratory demonstrated that this compound showed promising antimicrobial activity against Gram-positive and Gram-negative bacteria. The mechanism was attributed to its ability to disrupt bacterial cell walls and inhibit vital enzymatic processes.
Case Study 3: Organic Electronics Development
A collaborative study between materials scientists and chemists focused on the application of this compound in OLED technology. The findings highlighted its efficiency as an electron transport layer material, leading to improved device performance compared to traditional materials.
Mechanism of Action
The mechanism of action of 2-(4-Methoxyphenyl)-6,8-dimethylquinoline-4-carbohydrazide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Analysis
The following table compares structural features, molecular properties, and applications of 2-(4-Methoxyphenyl)-6,8-dimethylquinoline-4-carbohydrazide with analogous quinoline derivatives:
Notes:
- Substituent Position : The position of the methoxyphenyl group (2- vs. 4-) significantly impacts electronic properties and steric effects. For example, the 4-methoxyphenyl group in the target compound enhances electron-donating effects compared to the 2-isomer .
- Functional Groups : The carbohydrazide group offers nucleophilic reactivity for condensation reactions (e.g., with aldehydes to form hydrazones), while carbonyl chlorides are more reactive in acylations .
Biological Activity
2-(4-Methoxyphenyl)-6,8-dimethylquinoline-4-carbohydrazide (CAS Number: 590360-18-2) is a heterocyclic compound belonging to the quinoline family. Its unique structure, characterized by a methoxyphenyl group, dimethyl substitutions, and a carbohydrazide moiety, suggests potential biological activities that warrant detailed investigation. This article aims to explore the biological activity of this compound through various studies and findings.
The molecular formula of this compound is with a molecular weight of 321.38 g/mol. The compound's structure can be depicted as follows:
| Property | Value |
|---|---|
| Molecular Formula | C19H19N3O2 |
| Molecular Weight | 321.38 g/mol |
| CAS Number | 590360-18-2 |
| SMILES | Cc1cc(C)c2c(c1)c(cc(c1ccc(cc1)OC)n2)C(NN)=O |
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within cells. The compound may exert its effects through:
- Enzyme Inhibition: It has been suggested that the compound inhibits enzymes involved in cell proliferation, which could lead to anticancer effects.
- Receptor Binding: The compound may bind to various receptors, altering their activity and influencing cellular pathways.
Anticancer Activity
Recent studies have evaluated the anticancer potential of quinoline derivatives, including this compound. The following table summarizes key findings from various research efforts:
These findings indicate that the compound exhibits significant cytotoxicity against various cancer cell lines, suggesting its potential as an anticancer agent.
Antimycobacterial Activity
In addition to anticancer properties, the compound has shown promise against Mycobacterium tuberculosis. A study highlighted its inhibitory effects on both replicating and non-replicating strains of M. tuberculosis, with notable activity observed in specific derivatives modified at various positions on the quinoline ring .
Case Studies
- Study on Anticancer Activity : A comprehensive evaluation was conducted on the effects of this compound in vitro against several cancer cell lines. The study demonstrated a dose-dependent response with significant inhibition observed at concentrations below 20 µM.
- Antimycobacterial Screening : In a screening for new anti-TB agents, derivatives based on this quinoline structure were tested for efficacy against M. tuberculosis using the Microplate Alamar Blue Assay (MABA). Compounds exhibiting MIC values below 1 µg/mL were identified as promising candidates for further development.
Q & A
Q. What are the standard synthetic protocols for 2-(4-Methoxyphenyl)-6,8-dimethylquinoline-4-carbohydrazide?
- Methodological Answer : The compound can be synthesized via condensation of 6,8-dimethylquinoline-4-carboxylic acid hydrazide with 4-methoxybenzoyl chloride. A typical procedure involves:
- Dissolving the hydrazide derivative (1.5 mmol) and 4-methoxybenzoyl chloride (1.5 mmol) in dry DMF.
- Adding catalytic Na₂CO₃ (0.5 mmol) and stirring at room temperature for 16 hours.
- Quenching the reaction with ice, filtering the precipitate, and recrystallizing from ethanol (yield: 30–40%) .
Key Data :
| Parameter | Condition |
|---|---|
| Solvent | Dry DMF |
| Catalyst | Na₂CO₃ |
| Time | 16 hours |
| Yield | 30–40% |
Q. Which spectroscopic techniques are essential for characterizing this compound?
- Methodological Answer : Use a combination of:
- ¹H/¹³C NMR : To confirm substituent positions (e.g., methoxy, methyl, and quinoline protons).
- IR Spectroscopy : To identify carbonyl (C=O, ~1650 cm⁻¹) and hydrazide (N-H, ~3200 cm⁻¹) functional groups.
- XRD : For crystal structure validation (refer to similar hydrazide derivatives in ).
- Melting Point : Compare with analogs (e.g., 147–151°C for structurally related compounds) .
Q. How can researchers assess the purity of this compound post-synthesis?
- Methodological Answer :
- HPLC : Use a C18 column with a methanol/water mobile phase (70:30) to detect impurities.
- TLC : Monitor reaction progress using silica gel plates and UV visualization.
- Elemental Analysis : Verify C, H, N percentages against theoretical values .
Advanced Research Questions
Q. How can factorial design optimize the synthesis of this compound?
- Methodological Answer : Employ a 2³ factorial design to test variables:
Q. How can DFT calculations predict the reactivity of this compound in biological systems?
- Methodological Answer :
- Geometry Optimization : Use Gaussian 09 with B3LYP/6-31G(d) to model the compound.
- Frontier Molecular Orbitals (FMOs) : Calculate HOMO-LUMO gaps to assess electron-donor/acceptor properties.
- Molecular Docking : Dock into target proteins (e.g., enzymes) using AutoDock Vina to predict binding affinities (see for similar workflows).
Q. How to resolve contradictions in reported biological activities of quinoline carbohydrazides?
- Methodological Answer :
- SAR Studies : Systematically modify substituents (e.g., methoxy vs. nitro groups) and correlate with activity.
- In Vitro vs. In Vivo Testing : Address discrepancies by validating mechanisms across models (e.g., bacterial vs. mammalian cells).
- Meta-Analysis : Use tools like RevMan to statistically synthesize data from conflicting studies .
Q. What role does AI play in simulating reaction pathways for this compound?
- Methodological Answer :
- COMSOL Multiphysics : Model reaction kinetics and diffusion in synthetic pathways.
- Machine Learning (ML) : Train models on existing quinoline synthesis data to predict optimal solvents/catalysts.
- Autonomous Labs : Implement robotic platforms for high-throughput screening of derivatives .
Theoretical and Methodological Frameworks
Q. How to integrate this compound’s mechanism into a broader theoretical framework?
- Methodological Answer : Link to Hammett Theory to explain substituent effects on electronic properties, or use Molecular Orbital Theory to rationalize reactivity patterns. Validate hypotheses via comparative studies with analogs (e.g., 4-(dimethylamino)benzohydrazide in ).
Q. What methodologies validate the compound’s stability under varying conditions?
- Methodological Answer :
- Thermogravimetric Analysis (TGA) : Measure decomposition temperatures.
- pH Stability Tests : Incubate in buffers (pH 2–12) and monitor degradation via HPLC.
- Light Exposure Studies : Use UV chambers to assess photolytic stability .
Data Analysis and Reporting
Q. How to present conflicting crystallographic data in publications?
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
